molecular formula C28H31Cl2N3O B049256 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- CAS No. 125173-74-2

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-

Cat. No. B049256
M. Wt: 496.5 g/mol
InChI Key: NIZDVIQCEKPWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-, also known as AC-5, is a synthetic compound that has been developed for scientific research purposes. It is a member of the acridine family of compounds, which have been shown to have a range of biological activities. AC-5 has been studied for its potential as an anticancer agent, and its mechanism of action and physiological effects have been investigated extensively.

Mechanism Of Action

The mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is not fully understood, but it is thought to involve DNA intercalation and inhibition of topoisomerase II activity. These actions lead to DNA damage and cell death in cancer cells. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate DNA damage response pathways. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- in lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-. One area of interest is the development of more efficient synthesis methods for 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its derivatives. Another area of interest is the investigation of the potential of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a combination therapy with other anticancer agents. In addition, further research is needed to understand the mechanism of action of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- and its effects on cancer stem cells. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- as a cancer therapy.

Synthesis Methods

The synthesis of 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- is a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 9-aminoacridine, which is reacted with 5-bromo-1-pentanol to produce a bromoalkyl derivative. This derivative is then reacted with 4-(bis(2-chloroethyl)amino)phenol to produce the final product, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-.

Scientific Research Applications

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been studied extensively for its potential as an anticancer agent. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, 9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)- has been shown to have activity against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

properties

CAS RN

125173-74-2

Product Name

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-

Molecular Formula

C28H31Cl2N3O

Molecular Weight

496.5 g/mol

IUPAC Name

N-[5-[4-[bis(2-chloroethyl)amino]phenoxy]pentyl]acridin-9-amine

InChI

InChI=1S/C28H31Cl2N3O/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32)

InChI Key

NIZDVIQCEKPWHW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCOC4=CC=C(C=C4)N(CCCl)CCCl

Other CAS RN

125173-74-2

synonyms

9-Acridinamine, N-(5-(4-(bis(2-chloroethyl)amino)phenoxy)pentyl)-

Origin of Product

United States

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